molecular formula C12H24BNO4S B11822671 1-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine

1-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine

Cat. No.: B11822671
M. Wt: 289.20 g/mol
InChI Key: GEDWBXKMPKLNNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine is a complex organic compound that features a piperidine ring substituted with a methylsulfonyl group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.

    Attachment of the Dioxaborolane Moiety: The dioxaborolane group can be attached through a borylation reaction using reagents like bis(pinacolato)diboron under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction can lead to the formation of piperidine derivatives with altered functional groups.

Scientific Research Applications

1-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine has several scientific research applications:

    Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and discovery.

    Biological Studies: It can be used in studies to understand its interactions with biological molecules and pathways.

    Industrial Applications: The compound may find use in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine involves its interaction with specific molecular targets. The dioxaborolane moiety can participate in boron-mediated reactions, while the piperidine ring can interact with various receptors or enzymes. The methylsulfonyl group can influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    1-(Methylsulfonyl)piperidine: Lacks the dioxaborolane moiety.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine: Lacks the methylsulfonyl group.

    1-(Methylsulfonyl)-4-bromopiperidine: Contains a bromine atom instead of the dioxaborolane group.

Uniqueness

1-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine is unique due to the presence of both the methylsulfonyl and dioxaborolane groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H24BNO4S

Molecular Weight

289.20 g/mol

IUPAC Name

1-methylsulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine

InChI

InChI=1S/C12H24BNO4S/c1-11(2)12(3,4)18-13(17-11)10-6-8-14(9-7-10)19(5,15)16/h10H,6-9H2,1-5H3

InChI Key

GEDWBXKMPKLNNS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCN(CC2)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.